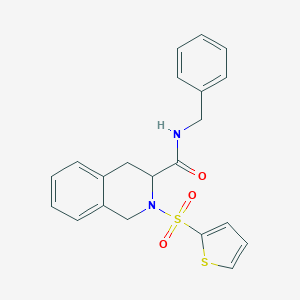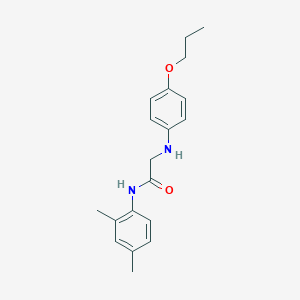![molecular formula C20H14F6N2O2 B284891 Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a quinoline derivative that contains a trifluoromethyl group, which makes it highly lipophilic and enhances its biological activity.
Mécanisme D'action
The mechanism of action of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate is complex and involves multiple pathways. In the case of metal ion detection, this molecule binds to copper ions through coordination bonds, which leads to a conformational change and subsequent fluorescence emission. In the case of cancer treatment, Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been shown to have several biochemical and physiological effects. In the case of metal ion detection, this molecule has high selectivity and sensitivity towards copper ions, making it a useful tool for studying copper homeostasis in cells. In the case of cancer treatment, Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate in lab experiments include its high selectivity and sensitivity towards copper ions, its ability to induce apoptosis in cancer cells, and its potential as a fluorescent probe for imaging applications. However, the limitations of using this molecule include its high lipophilicity, which can affect its solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate. One area of interest is the development of new metal ion sensors and imaging agents based on this molecule. Another area of research is the optimization of the synthesis method to produce higher yields and purity of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate. Additionally, the potential of this molecule as a cancer therapy adjuvant and its mechanism of action need to be further investigated.
Méthodes De Synthèse
The synthesis of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with trifluoroacetic acid to form the corresponding trifluoroacetate. This intermediate is then converted into 3-(trifluoromethyl)aniline, which is further reacted with 8-chloro-4-(ethoxycarbonyl)quinoline to yield the desired product. This synthesis method has been optimized to produce high yields of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate with excellent purity.
Applications De Recherche Scientifique
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This molecule has been shown to selectively bind to copper ions and emit strong fluorescence, making it a promising candidate for the development of new sensors and imaging agents.
In addition, Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has also been investigated for its anticancer properties. Studies have shown that this molecule can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Furthermore, it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant for cancer treatment.
Propriétés
Formule moléculaire |
C20H14F6N2O2 |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H14F6N2O2/c1-2-30-18(29)14-10-27-17-13(7-4-8-15(17)20(24,25)26)16(14)28-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3,(H,27,28) |
Clé InChI |
ROFAKCVCRYQKOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)

